Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)-
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Overview
Description
Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- is a chlorinated phenol derivative. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant. Its chemical structure consists of a phenol ring substituted with chlorine atoms and a dichlorophenoxy group, making it highly effective against a broad spectrum of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,4-dichlorophenol with 3,4-dichlorophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where phenol is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols .
Scientific Research Applications
Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Its antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It is investigated for its potential use in antiseptics and disinfectants.
Industry: It is used in the formulation of various household and personal care products, including shampoos, deodorants, and cleaning agents
Mechanism of Action
The antimicrobial action of Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. It targets various molecular pathways involved in maintaining cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other dichlorophenols. The presence of both 4,5-dichloro and 3,4-dichlorophenoxy groups provides a synergistic effect, making it more effective against a broader range of microorganisms .
Properties
IUPAC Name |
4,5-dichloro-2-(3,4-dichlorophenoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJBQFGRJNSZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2O)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476912 |
Source
|
Record name | Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56858-69-6 |
Source
|
Record name | Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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